3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide
Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide is a chemical compound with the molecular formula C12H11ClN2OS It is known for its unique structure, which includes a chlorobenzyl group, a sulfanyl group, and an isothiazole ring
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
This inhibition could potentially reduce the levels of active cortisol, thereby modulating the processes regulated by this hormone .
Biochemical Pathways
The inhibition of 11β-HSD1 affects the glucocorticoid pathway, which is involved in various physiological processes, including the stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Result of Action
By inhibiting 11β-HSD1 and potentially reducing cortisol levels, this compound could have a variety of effects at the molecular and cellular level. These effects could include reduced inflammation, altered metabolic processes, and modulation of the immune response .
Future Directions
Biochemical Analysis
Biochemical Properties
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby altering their catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that regulate cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with transport proteins, which facilitate its movement within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules to exert its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, ensuring its proper localization and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-4-isothiazolecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the isothiazole ring or the chlorobenzyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .
Comparison with Similar Compounds
Similar Compounds
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound shares a similar sulfanyl and chlorobenzyl group but has a different core structure with a triazole ring.
4-Chlorobenzyl sulfanyl derivatives: Various derivatives with different substituents on the isothiazole ring or the chlorobenzyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-7-10(11(14)16)12(15-18-7)17-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCMTLZTSDEIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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